3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide
Description
3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a compound with the molecular formula C22H28N2O2 and a molecular weight of 352.478.
Properties
IUPAC Name |
3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(13-12-19-8-3-1-4-9-19)23-14-7-15-24-16-17-26-21(18-24)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMPQLFSLBRONS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide typically involves the reaction of 3-phenylpropanoic acid with 3-(2-phenylmorpholino)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-phenylpropanamide
- N-(2-phenylmorpholino)propanamide
- 3-phenylpropanamide
Uniqueness
3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both phenyl and morpholino groups in the molecule allows for diverse interactions and reactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes phenyl and morpholino groups, which contribute to its biological interactions. Its IUPAC name is this compound, and it can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The binding affinity and specificity are influenced by the structural arrangement of the phenyl and morpholino groups.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
- Enzymatic Interaction : It can inhibit or activate enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Biological Activity Assessments
Research has indicated several biological activities associated with this compound, including:
Antifungal Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit antifungal properties. For instance, compounds with similar structures showed significant activity against Candida albicans and Candida parapsilosis with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .
| Compound | MIC (μg/mL) |
|---|---|
| 2e | 1.23 |
| Ketoconazole | Similar |
Cytotoxicity Analysis
Cytotoxicity studies on various cell lines have shown that certain derivatives of this compound possess low toxicity while maintaining antifungal efficacy. For example, the IC50 values against NIH/3T3 cell lines were recorded as follows:
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
This indicates that while these compounds are effective against fungal cells, they exhibit minimal cytotoxicity towards normal cells .
Research Findings and Case Studies
Several studies have contributed to our understanding of the biological activity of this compound:
- Synthesis and Characterization : The synthesis typically involves multi-step organic reactions, often utilizing reaction conditions that favor high yields and purity.
- ADME Properties : Studies on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic profiles for derivatives of this compound, suggesting potential for drug development .
- Molecular Docking Studies : In silico studies have shown that these compounds can effectively dock into active sites of target enzymes such as CYP51, indicating their potential as inhibitors in specific biochemical pathways .
Q & A
Basic: What synthetic routes are recommended for 3-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide, and how can reaction progress be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the morpholine ring via cyclization of 2-phenylmorpholine precursors.
- Step 2: Propyl chain functionalization using alkylation or amidation reactions.
- Step 3: Coupling the propanamide moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Optimization Strategies:
- Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Purify intermediates via column chromatography (silica gel, gradient elution) to ensure high yields (>75%) .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions (e.g., phenyl groups at δ 7.2–7.5 ppm, morpholine protons at δ 3.6–4.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₂₇H₃₁N₂O₂: 427.2385) .
- Thermal Analysis:
- Differential Scanning Calorimetry (DSC) identifies melting points (>150°C) and phase transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
